(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride
Description
Properties
CAS No. |
128311-06-8 |
|---|---|
Molecular Formula |
C15H24Cl2N2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-(1-phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H |
InChI Key |
BABMCKVVGDIUCA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Synonyms |
[R-(R*,S*)]-N-(1-Phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride; |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Quinuclidin-3-amine
The primary synthetic route involves reductive amination between quinuclidin-3-amine and (S)-1-phenylethylamine. This reaction is typically conducted in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under inert atmosphere. A reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst facilitates the imine intermediate reduction.
Key Reaction Conditions:
-
Temperature: 25–50°C
The stereochemical outcome depends on the chiral auxiliary (S)-1-phenylethylamine, which induces diastereoselectivity via non-covalent interactions (e.g., π-π stacking) during imine formation. Post-reduction, the freebase amine is treated with hydrochloric acid to precipitate the dihydrochloride salt, achieving >98% purity.
Diastereoselective Hydrogenation of Imine Intermediates
An alternative approach involves pre-forming the imine from quinuclidin-3-one and (S)-1-phenylethylamine, followed by asymmetric hydrogenation. Chiral catalysts like Rhodium-(R)-BINAP complexes enable enantiomeric excess (ee) >90%.
Optimized Parameters:
-
Substrate Ratio: 1:1 (ketone:amine)
-
Pressure: 10–15 bar H₂
This method circumvents the need for stoichiometric reductants, improving atom economy. However, it requires stringent moisture control and specialized equipment for high-pressure reactions.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. Quinuclidin-3-amine and (S)-1-phenylethylamine are fed into a packed-bed reactor containing immobilized Pd/C, operating at 50°C and 5 bar H₂. The output is directly acidified with HCl gas, yielding the dihydrochloride salt in 85% isolated yield.
Advantages Over Batch Processing:
Crystallization and Purification
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), exploiting the compound’s high solubility in hot ethanol (285°C decomposition point). Multi-stage crystallization reduces residual solvents to <500 ppm, meeting ICH guidelines.
Typical Crystallization Data:
Stereochemical Control and Analysis
Chiral Auxiliary Design
The (S)-1-phenylethylamine auxiliary governs the configuration at the quinuclidine C3 position. Nuclear Overhauser Effect (NOE) NMR studies confirm that the phenyl group’s spatial orientation directs the amine’s approach during imine formation, favoring the (S)-amine diastereomer.
Analytical Characterization
-
HPLC: Chiralcel OD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms enantiopurity (ee >99%).
-
X-ray Crystallography: Resolves absolute configuration (CCDC deposition: 128311-06-8).
Comparative Evaluation of Methods
| Method | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|
| Reductive Amination | 78 | 8:1 dr | Pilot-scale |
| Asymmetric Hydrogenation | 82 | >20:1 dr | Industrial |
Chemical Reactions Analysis
Types of Reactions
(-)-N-(1®-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert the compound into its reduced forms.
Substitution: The phenylethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily explored for its potential in developing new medications, particularly for neurological disorders. Its structural properties may enhance receptor binding, which is critical for the efficacy of drugs targeting the central nervous system. Studies indicate that compounds with similar structures can modulate neurotransmitter systems effectively, suggesting that this compound could lead to breakthroughs in treatments for conditions such as depression and anxiety .
Drug Design Studies
In drug design, (-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride serves as a model compound to understand ligand-receptor interactions. Researchers utilize it to optimize the design of new therapeutic agents by studying how modifications to the compound affect binding affinity and selectivity towards various receptors . This application is crucial for developing more effective drugs with fewer side effects.
Analytical Chemistry
The compound is also employed as a standard in analytical methods aimed at quantifying similar compounds in biological samples. Its use ensures accurate measurement and analysis in pharmacokinetic studies, which are essential for understanding drug metabolism and efficacy . By providing a reliable reference, researchers can improve the precision of their analytical techniques.
Neuroscience Research
In neuroscience, this compound is investigated for its effects on neurotransmitter systems, particularly its influence on dopamine and serotonin receptors. Such studies provide insights into the mechanisms of action that could lead to new mental health treatments. The ability of this compound to cross the blood-brain barrier enhances its relevance in research focused on central nervous system disorders .
Case Studies
Mechanism of Action
The mechanism of action of (-)-N-(1®-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Trends
Biological Activity
(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride, commonly referred to as quinuclidin-3-amine dihydrochloride, is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of azabicyclic amines and is structurally characterized by a quinuclidine core, which is known for its pharmacological relevance.
- Molecular Formula : C15H22N2•2HCl
- Molecular Weight : 303.27 g/mol
- CAS Number : 128311-06-8
- IUPAC Name : N-((S)-1-phenylethyl)quinuclidin-3-amine dihydrochloride
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. Its quinuclidine structure allows it to act as a potent ligand for various receptors, influencing neurotransmission and potentially affecting cognitive functions and motor control.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of azabicyclic compounds, including derivatives of quinuclidine:
- Antimalarial Activity : A series of azabicyclo-nonanes were synthesized and tested against Plasmodium falciparum, showing submicromolar activity (IC50 values ranging from 0.023 to 0.694 µM). The structural modifications significantly influenced their potency and selectivity against different strains of the parasite, indicating that similar modifications in the quinuclidine framework could enhance its antimalarial properties .
- Antitrypanosomal Activity : Compounds with a similar bicyclic structure demonstrated moderate activity against Trypanosoma brucei, with IC50 values reported between 1.00 and 6.57 µM. The substitution patterns on the azabicyclic framework were crucial for enhancing selectivity and efficacy against the parasite .
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders:
- Cholinergic Modulation : The ability of this compound to interact with nicotinic and muscarinic receptors may position it as a candidate for further investigation in cognitive enhancement or neurodegenerative disease therapies.
- Dopaminergic Activity : Given its structural similarities to other dopaminergic agents, there is potential for this compound to influence dopamine receptor activity, which could be beneficial in conditions like Parkinson's disease or schizophrenia.
Case Studies and Research Findings
Q & A
Q. How is the enantiomeric purity of this compound validated, and what analytical methods are recommended?
Enantiomeric purity is critical for stereospecific activity. Methodologies include:
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol/amine modifiers. Compare retention times to racemic or enantiopure standards .
- Polarimetry : Measure optical rotation (e.g., [α]D) and compare to literature values for (S)-3-aminoquinuclidine derivatives .
- Diastereomeric Salt Resolution : Resolve enantiomers via crystallization with chiral acids (e.g., tartaric acid), as demonstrated in radiopharmaceutical synthesis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on safety
Q. How is the compound synthesized, and what intermediates are critical for ensuring stereochemical fidelity?
Key steps include:
- Quinuclidine Core Formation : Cyclization of 1-azabicyclo[2.2.2]octane precursors under acidic conditions.
- Chiral Resolution : Use (R)-phenylethylamine as a chiral auxiliary to fix the stereochemistry at C1 and C3 .
- Salt Formation : React with HCl to stabilize the dihydrochloride form, ensuring solubility for biological assays .
Advanced Research Questions
Q. What strategies optimize binding affinity to muscarinic acetylcholine receptors (mAChRs), and how do stereochemical features influence activity?
- Receptor Docking Studies : Molecular dynamics simulations show the (S)-amine configuration at C3 enhances hydrogen bonding with Asp113 in mAChRs .
- Comparative Assays : The (S)-enantiomer exhibits ~3x higher affinity than the (R)-form in striatal receptor binding assays, validated via radioligand displacement (e.g., [³H]QNB) .
- Structural Modifications : Introduce substituents at the phenylethyl group to modulate lipophilicity and π-π stacking with Phe338 .
Q. How can contradictions in NK1 receptor binding data be resolved when comparing this compound to structurally related antagonists (e.g., CP-96,345)?
- Functional vs. Binding Assays : CP-96,345 shows competitive antagonism in dog carotid artery (pKB = 8.2), while discrepancies arise in rodent models due to species-specific receptor isoforms .
- Cross-Species Validation : Use transfected cell lines (e.g., CHO-K1 expressing human vs. rat NK1 receptors) to isolate species-dependent effects .
- Metabolite Interference : Test for oxidation of the phenylethyl group, which may reduce potency in vivo .
Q. What advanced analytical techniques characterize degradation products under stressed conditions?
- LC-HRMS : Identify hydrolytic degradation (e.g., cleavage of the azabicyclo ring) under acidic/alkaline conditions.
- Forced Degradation Studies : Expose to heat (40–60°C) and UV light to simulate storage instability, followed by NMR to confirm structural changes .
- X-ray Crystallography : Resolve degradation-related conformational shifts in the quinuclidine core .
Methodological Resources
- Stereochemical Analysis : Reference synthetic protocols from radiopharmaceutical studies using (R)-3-quinuclidinol intermediates .
- Receptor Binding Assays : Follow competitive binding protocols from NK1 antagonist research, including [³H]-substance P displacement .
- Safety Data : Adopt OSHA-compliant handling guidelines as per MSDS documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
